molecular formula C15H13FN4S B11772931 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione CAS No. 482645-52-3

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B11772931
CAS No.: 482645-52-3
M. Wt: 300.4 g/mol
InChI Key: NLOQHONDBQURJZ-UHFFFAOYSA-N
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Description

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 4-fluoroaniline with formaldehyde and phenylhydrazine in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific enzymes and receptors.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Fluorophenyl)amino)methyl)-1H-1,2,4-triazole-5(4H)-thione
  • **3-((4-Chlorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • **3-((4-Bromophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to its analogs.

Properties

CAS No.

482645-52-3

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13FN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21)

InChI Key

NLOQHONDBQURJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

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